![molecular formula C16H18N4 B2516307 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole CAS No. 946386-88-5](/img/structure/B2516307.png)
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is known for its unique structure, which includes a cyclohexyl group and a hydrazinylidene moiety, making it a subject of interest in various scientific research fields.
Mechanism of Action
Target of Action
Pyrazole derivatives, which this compound is a part of, have been reported to exhibit a wide range of physiological and pharmacological activities .
Mode of Action
Pyrazole derivatives have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been reported to affect various biochemical pathways, leading to a range of downstream effects .
Result of Action
Pyrazole derivatives have been reported to have various physiological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase (AchE), an enzyme responsible for hydrolyzing acetylcholine in the cholinergic nervous system . This inhibition can lead to altered nerve impulse transmission, resulting in significant behavioral changes and impaired body movement. Additionally, this compound has been reported to interact with reactive oxygen species (ROS), such as nitric oxide, superoxide, and hydrogen peroxide, thereby modulating oxidative stress levels within cells .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the expression of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in vitro . This inhibition can lead to reduced inflammation and potentially mitigate inflammatory diseases. Furthermore, this compound affects cellular metabolism by altering the levels of key metabolites and enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with acetylcholinesterase results in the inhibition of this enzyme, thereby affecting cholinergic signaling . Additionally, this compound has been shown to modulate the activity of transcription factors, leading to altered gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are crucial for understanding the long-term impact of this compound in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic window and potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter the levels of key metabolites within cells . For example, it has been reported to affect the activity of enzymes involved in oxidative stress pathways, leading to changes in the levels of reactive oxygen species and other metabolites . These interactions are critical for understanding the metabolic impact of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity . Understanding the transport and distribution mechanisms of this compound is crucial for determining its bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, it has been observed to localize within the mitochondria, where it can influence mitochondrial function and oxidative stress levels . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole typically involves the reaction of cyclohexyl hydrazine with indeno[1,2-c]pyrazole derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve the highest yield and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; conditions depend on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce hydrazine derivatives .
Scientific Research Applications
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3-cyclohexyl-4-hydrazinylidene-2H,4H-indeno[1,2-c]pyrazole: Unique due to its specific structure and functional groups.
Other Pyrazole Derivatives: Include compounds like 3,5-dimethylpyrazole, 4-phenylpyrazole, and 1H-pyrazole-4-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclohexyl group and a hydrazinylidene moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
IUPAC Name |
(3-cyclohexyl-1,2-dihydroindeno[1,2-c]pyrazol-4-yl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4/c17-18-15-11-8-4-5-9-12(11)16-13(15)14(19-20-16)10-6-2-1-3-7-10/h4-5,8-10,17,19-20H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFPDJJQRIEVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C3C(=C4C=CC=CC4=C3N=N)NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
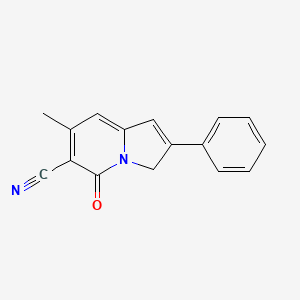
![[4-(4-Methylphenyl)phthalazin-1-yl]hydrazine](/img/structure/B2516225.png)

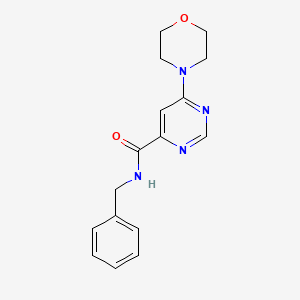


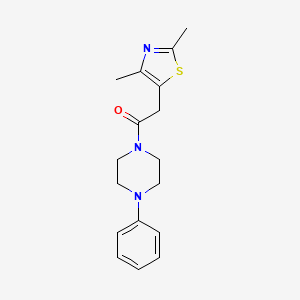
![ethyl 4-{2-[(5-{[(thiophen-2-yl)formamido]methyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2516236.png)
![2-methyl-N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2516237.png)
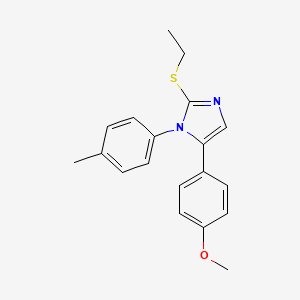
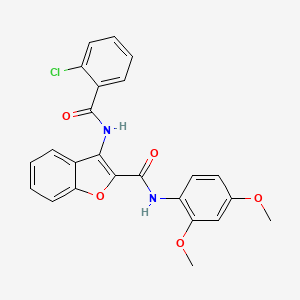
![[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-chloroquinoline-4-carboxylate](/img/structure/B2516242.png)
![(2E)-3-(furan-3-yl)-1-[4-(thiophen-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2516243.png)
![2-((6-(4-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2516244.png)
